molecular formula C20H31N3O12 B1486635 2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside CAS No. 381716-33-2

2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside

Cat. No.: B1486635
CAS No.: 381716-33-2
M. Wt: 505.5 g/mol
InChI Key: DLTVNCZYHKTWGV-IBBQXXDQSA-N
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Biochemical Analysis

Biochemical Properties

2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside plays a significant role in biochemical reactions, particularly in the field of glycobiology. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with glycosyltransferases, enzymes that facilitate the transfer of sugar moieties to specific substrates. The azido group in the compound allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, making it a valuable tool for labeling and tracking biomolecules .

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell function by modifying cell surface glycoproteins and glycolipids, which are crucial for cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to label and track lysosomes during apoptosis highlights its utility in studying cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The azido group enables it to form stable triazole linkages with alkyne-containing molecules in the presence of copper catalysts. This reaction is highly specific and efficient, allowing for precise modification of target molecules. Additionally, the acetyl groups protect the sugar moiety from premature degradation, ensuring the compound’s stability and reactivity .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors. The compound is relatively stable under standard laboratory conditions but is sensitive to light and heat. Over time, it may degrade, leading to a decrease in its efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in the context of glycosylation and cell signaling .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and effective in modifying glycoproteins and glycolipids. At higher doses, it may exhibit toxic or adverse effects, including disruption of normal cellular processes and potential cytotoxicity. Threshold effects have been observed, indicating that careful dosage control is necessary to avoid adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to glycosylation. It interacts with enzymes such as glycosyltransferases and glycosidases, influencing the addition and removal of sugar moieties on proteins and lipids. These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target areas, such as the cell membrane and lysosomes. The compound’s distribution is crucial for its effectiveness in labeling and tracking cellular components .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It is often directed to specific compartments or organelles, such as lysosomes, where it can exert its labeling and tracking functions. The compound’s localization is essential for its activity and function in biochemical research .

Properties

IUPAC Name

[(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O12/c1-12(24)31-11-16-17(32-13(2)25)18(33-14(3)26)19(34-15(4)27)20(35-16)30-10-9-29-8-7-28-6-5-22-23-21/h16-20H,5-11H2,1-4H3/t16-,17+,18+,19-,20?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTVNCZYHKTWGV-IBBQXXDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659914
Record name 2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-tetra-O-acetyl-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381716-33-2
Record name 2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-tetra-O-acetyl-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside
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2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside
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2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside
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2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside
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2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside
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2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside

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